2-Cyclopropoxy-5-methylpyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-cyclopropyloxy-5-methylpyridin-3-amine |
InChI |
InChI=1S/C9H12N2O/c1-6-4-8(10)9(11-5-6)12-7-2-3-7/h4-5,7H,2-3,10H2,1H3 |
InChI Key |
YLHHYOGMEOAIKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)OC2CC2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropoxy 5 Methylpyridin 3 Amine and Analogues
Strategic Approaches to Pyridine (B92270) Ring Functionalization
The functionalization of the pyridine ring is a cornerstone of synthesizing complex heterocyclic compounds. The precise introduction of substituents at desired positions is crucial for achieving the target molecular architecture and biological activity.
Introduction of Methyl and Amino Substituents on the Pyridine Core
The synthesis of the 2-Cyclopropoxy-5-methylpyridin-3-amine scaffold begins with the strategic placement of methyl and amino groups on the pyridine ring. A common starting material is 2-chloro-5-methyl-3-nitropyridine (B188117). This intermediate can be synthesized from more readily available precursors. For instance, 2-hydroxy-5-methyl-3-nitropyridine (B188116) can be chlorinated using reagents like thionyl chloride (SOCl₂) in the presence of N,N-dimethylformamide (DMF). prepchem.com Another approach involves the nitration of 2-aminopyridine (B139424) to yield 2-amino-5-nitropyridine, which is then converted to 2-hydroxy-5-nitropyridine (B147068) and subsequently chlorinated. prepchem.comgoogle.com
Once 2-chloro-5-methyl-3-nitropyridine is obtained, the nitro group can be reduced to an amino group. This transformation is typically achieved using reducing agents such as iron powder in acetic acid or catalytic hydrogenation. This step yields 2-chloro-5-methylpyridin-3-amine (B1349310).
Alternatively, the methyl group can be introduced onto a pre-functionalized pyridine ring. For example, 2-chloro-3-nitropyridines can be reacted with a malonic ester anion, followed by hydrolysis and decarboxylation to yield 2-methyl-3-nitropyridines. mdpi.com
The introduction of the amino group often utilizes transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be employed to introduce an amino group onto a halogenated pyridine ring. nih.govlibretexts.orgacsgcipr.org This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govresearchgate.net
| Starting Material | Reagents and Conditions | Product |
| 2-hydroxy-5-methyl-3-nitropyridine | Thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF), reflux | 2-chloro-5-methyl-3-nitropyridine |
| 2-chloro-5-methyl-3-nitropyridine | Iron powder, acetic acid or H₂, catalyst | 2-chloro-5-methylpyridin-3-amine |
| 2-chloro-3-nitropyridine | 1. Diethyl malonate, K₂CO₃, THF; 2. H₂SO₄, H₂O, heat | 2-methyl-3-nitropyridine |
| Aryl halide (e.g., 2-bromopyridine) | Amine, Pd catalyst, phosphine ligand, base | Aminopyridine |
Regioselective Introduction of Cyclopropoxy Moiety
The regioselective introduction of the cyclopropoxy group onto the pyridine ring is a critical step. With 2-chloro-5-methylpyridin-3-amine as the substrate, the cyclopropoxy group is typically introduced at the C2 position via a nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the C2 position is activated towards nucleophilic attack by the electron-donating amino group at C3 and the methyl group at C5.
The reaction involves treating 2-chloro-5-methylpyridin-3-amine with cyclopropanol (B106826) in the presence of a strong base. The base deprotonates the cyclopropanol to form the cyclopropoxide anion, which then acts as the nucleophile. Common bases used for this transformation include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically carried out in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
Synthesis of the 2-Cyclopropoxy Moiety
The cyclopropoxy group is a key structural feature, and its synthesis requires careful consideration of appropriate methodologies.
Methods for Cyclopropyl (B3062369) Ether Formation
The formation of the cyclopropyl ether linkage on the pyridine ring is most commonly achieved through a Williamson-type ether synthesis. masterorganicchemistry.com In the context of this compound, this involves the reaction of the cyclopropoxide anion with the chlorinated pyridine precursor.
An alternative, though less direct, approach could involve an Ullmann condensation. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction can be used to form aryl ethers from aryl halides and alcohols. nih.gov While traditionally requiring harsh conditions, modern modifications have made this reaction more versatile. nih.gov
| Reaction Type | Reactants | Catalyst/Base | Product |
| Williamson Ether Synthesis | 2-chloro-5-methylpyridin-3-amine, Cyclopropanol | NaH or KOtBu | This compound |
| Ullmann Condensation | 2-chloro-5-methylpyridin-3-amine, Cyclopropanol | Copper catalyst, Base | This compound |
Precursor Synthesis for the Cyclopropoxy Group
The key precursor for the cyclopropoxy group is cyclopropanol. The synthesis of cyclopropanol itself can be achieved through various methods. One common laboratory-scale synthesis involves the reaction of ethylmagnesium bromide with esters in the presence of a titanium(IV) isopropoxide catalyst. organic-chemistry.org Another approach is the Baeyer-Villiger oxidation of cyclopropyl methyl ketone, followed by ester cleavage. acs.org Historically, cyclopropanol was first synthesized from the reaction of epichlorohydrin (B41342) with magnesium bromide followed by treatment with a Grignard reagent. pitt.edu
More recent and efficient methods for synthesizing substituted cyclopropanols include the diastereoselective reaction of bimetallic CH₂(ZnI)₂ with α-chloroaldehydes. organic-chemistry.org The development of supply-centered synthesis has also improved access to cyclopropanol from readily available starting materials like cyclopropyl methyl ketone. acs.org
Coupling Strategies for the Assembly of the this compound Scaffold
The final assembly of the this compound scaffold relies on the successful coupling of the functionalized pyridine core with the cyclopropoxy moiety. As previously discussed, the primary strategy is a nucleophilic aromatic substitution reaction.
Formation of the functionalized pyridine core: Synthesis of 2-chloro-5-methylpyridin-3-amine from appropriate precursors.
Generation of the cyclopropoxide nucleophile: Deprotonation of cyclopropanol using a strong base.
Coupling: Reaction of the cyclopropoxide with 2-chloro-5-methylpyridin-3-amine to form the final product.
C-O Bond Formation Strategies for Pyridine Ethers
The formation of the ether linkage, specifically the cyclopropoxy group at the C2 position of the pyridine ring, is a key synthetic step. Several classical and modern organic reactions can be employed for this C-O bond formation.
One of the most fundamental methods for ether synthesis is the Williamson ether synthesis . This reaction involves the deprotonation of an alcohol by a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from the substrate. In the context of pyridine ethers, this would typically involve reacting a 2-halopyridine with cyclopropanol in the presence of a base. The reaction proceeds via an SN2 mechanism and is generally effective, though it can require harsh conditions for less reactive halopyridines. numberanalytics.com
Another powerful method is the Mitsunobu reaction , which allows for the formation of an ether from an alcohol and a hydroxy-pyridine under mild conditions. numberanalytics.com This reaction utilizes a combination of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by the hydroxy-pyridine.
Transition-metal catalyzed cross-coupling reactions have also emerged as a powerful tool for C-O bond formation. numberanalytics.com The Chan-Lam coupling , for instance, facilitates the formation of aryl ethers from aryl boronic acids and alcohols using a copper catalyst. This reaction is advantageous as it can be performed at room temperature and is tolerant of air, making it operationally simpler than many other cross-coupling methods. wikipedia.orgorganic-chemistry.org
| Reaction | Key Reagents | Typical Conditions | Advantages |
| Williamson Ether Synthesis | Alkoxide, Alkyl Halide | Polar aprotic solvent (e.g., DMSO, DMF) | Classic, well-established method |
| Mitsunobu Reaction | Alcohol, Nucleophile, DEAD, PPh₃ | Mild conditions | High stereoselectivity |
| Chan-Lam Coupling | Aryl boronic acid, Alcohol, Copper catalyst | Room temperature, open to air | Mild conditions, functional group tolerance |
C-N Bond Formation Reactions for Pyridinamines
The introduction of an amino group onto the pyridine ring is another critical transformation. This can be achieved through several pathways, including nucleophilic aromatic substitution and transition-metal catalyzed reactions.
Nucleophilic Aromatic Substitution (SNAr) is a primary method for introducing an amino group onto an activated pyridine ring. researchgate.net The reaction involves the attack of a nucleophile (e.g., ammonia (B1221849) or an amine) on a pyridine ring bearing a good leaving group (such as a halogen or a nitro group) at an electron-deficient position (typically C2 or C4). youtube.comresearchgate.net The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophiles. mdpi.com
The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. youtube.com For pyridines, the ring nitrogen itself activates the C2 and C4 positions for nucleophilic attack. youtube.com While effective, SNAr reactions on halopyridines can require high temperatures and strong bases, limiting their functional group tolerance. researchgate.netnih.gov An alternative involves the activation of pyridine-N-oxides with acylating agents, which provides a valuable synthetic route that can often be performed under milder conditions. researchgate.net
A notable example is the Chichibabin amination, which directly installs an amino group at the 2-position of pyridine by reacting it with sodium amide, with hydrogen as the leaving group. scribd.com However, this reaction is generally limited to unsubstituted or simply substituted pyridines.
Transition-metal catalysis has revolutionized the synthesis of aryl amines, offering milder conditions and broader substrate scope compared to traditional methods. wikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a strong base and a phosphine ligand. wikipedia.orgresearchgate.net This reaction is exceptionally versatile, allowing for the coupling of a wide variety of amines with halopyridines. nih.govnih.gov The choice of ligand is crucial for the reaction's success, with sterically hindered and electron-rich phosphine ligands often providing the best results. wikipedia.org The development of successive generations of catalyst systems has expanded the reaction's utility, making it a go-to method for C-N bond formation in industrial and academic settings. wikipedia.orgresearchgate.net
The Chan-Lam coupling offers a complementary, copper-catalyzed approach. wikipedia.org It couples aryl boronic acids with N-H containing compounds, including amines, to form aryl amines. organic-chemistry.orgnrochemistry.com A key advantage of the Chan-Lam reaction is that it can often be conducted in the presence of air at room temperature, using copper(II) acetate (B1210297) as the catalyst. wikipedia.orgorganic-chemistry.org This method shows good functional group tolerance, although sterically hindered substrates may result in lower yields. researchgate.netresearchgate.net
| Reaction | Catalyst System | Key Reagents | Typical Conditions |
| Buchwald-Hartwig Amination | Palladium, Phosphine Ligand | Aryl Halide, Amine, Base | Anhydrous solvent, inert atmosphere |
| Chan-Lam Coupling | Copper(II) salt | Aryl Boronic Acid, Amine | Often in air, room temperature |
Advanced Synthetic Routes from Accessible Precursors
The synthesis of a multi-substituted molecule like this compound from simple, accessible starting materials requires a carefully planned multi-step sequence. The order of bond formations (C-O vs. C-N) and the choice of precursors are critical for an efficient and high-yielding route.
A plausible synthetic route could commence from a commercially available substituted pyridine, such as 2-chloro-5-methyl-3-nitropyridine. This precursor contains the necessary methyl group and functionalities that can be sequentially converted to the desired cyclopropoxy and amino groups.
Proposed Synthetic Pathway:
C-O Bond Formation: The initial step could involve a nucleophilic aromatic substitution of the chloride at the C2 position with cyclopropanol. This reaction is driven by the electron-withdrawing effect of the nitro group at C3 and the pyridine nitrogen. Optimization of this step would involve screening bases (e.g., NaH, K₂CO₃) and solvents (e.g., DMF, DMSO) to maximize the yield of 2-cyclopropoxy-5-methyl-3-nitropyridine.
Reduction of the Nitro Group: The nitro group at the C3 position can then be reduced to the primary amine. A variety of reducing agents can be employed for this transformation, such as H₂ with a metal catalyst (e.g., Pd/C, PtO₂), or chemical reducing agents like SnCl₂ or Fe in acidic media. The choice of reagent is crucial to avoid side reactions and ensure high conversion. Yield optimization would focus on reaction time, temperature, and catalyst loading.
Applying green chemistry principles to the synthesis of pyridine amines aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. biosynce.com
One key strategy is the use of microwave-assisted synthesis . nih.govacs.org Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. researchgate.net For instance, the synthesis of various pyridine derivatives via one-pot, multi-component reactions has been shown to be highly efficient under microwave conditions. nih.govacs.org
The development of more efficient and recyclable catalysis is another cornerstone of green chemistry. biosynce.com In the context of C-N bond formation, using catalysts that operate under mild conditions, in greener solvents (like water or ethanol), and can be easily separated and reused, is highly desirable. For example, metal-pyridine complexes are used in various catalytic processes, and immobilizing these catalysts on solid supports can facilitate their recovery and reuse. biosynce.com
Furthermore, designing synthetic routes that maximize atom economy by incorporating most of the atoms from the reactants into the final product is a fundamental green chemistry goal. Multi-component reactions, where several starting materials are combined in a single step to form a complex product, are excellent examples of atom-economical processes that can be applied to the synthesis of highly substituted pyridines. researchgate.netorganic-chemistry.org
Characterization of Synthetic Intermediates and Final Product
The comprehensive characterization of each synthetic intermediate and the final product, this compound, is crucial for confirming their identity and purity. This is typically achieved through a combination of spectroscopic and chromatographic techniques.
Intermediate 1: 2-Chloro-5-methyl-3-nitropyridine
The first intermediate is synthesized by the chlorination of 2-hydroxy-5-methyl-3-nitropyridine.
Purification: The crude product from the chlorination reaction, often performed using reagents like thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), is typically purified by quenching the reaction mixture in ice water. The precipitated solid is then collected by filtration, washed with water, and dried to yield the purified 2-chloro-5-methyl-3-nitropyridine. prepchem.com An alternative workup involves removing excess chlorinating agent under reduced pressure, pouring the residue into ice water, neutralizing the solution, and extracting the product with an organic solvent like dichloromethane. The combined organic layers are then washed with brine, dried over an anhydrous salt such as sodium sulfate, and concentrated in vacuo to afford the purified product. chemicalbook.com
Purity Assessment: The purity of 2-chloro-5-methyl-3-nitropyridine can be assessed using gas chromatography (GC), which can separate it from any remaining starting material or byproducts. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are used to confirm the structure of the intermediate.
Intermediate 2: 2-Cyclopropoxy-5-methyl-3-nitropyridine
The second intermediate is formed by the nucleophilic aromatic substitution of the chloride in 2-chloro-5-methyl-3-nitropyridine with cyclopropanol, typically in the presence of a base.
Purification: After the reaction is complete, the crude 2-cyclopropoxy-5-methyl-3-nitropyridine is often purified using flash column chromatography on silica (B1680970) gel. The selection of an appropriate eluent system, typically a gradient of ethyl acetate in hexanes, is critical for separating the desired product from unreacted starting materials and any side products.
Purity Assessment: The purity of the fractions collected from column chromatography is monitored by thin-layer chromatography (TLC). The purified product's identity is confirmed by ¹H NMR and ¹³C NMR spectroscopy, which will show the characteristic signals for the cyclopropyl and methyl groups, as well as the pyridine ring protons. Mass spectrometry is also used to confirm the molecular weight of the compound.
Final Product: this compound
The final step involves the reduction of the nitro group of 2-cyclopropoxy-5-methyl-3-nitropyridine to an amine.
Purification: The crude this compound obtained after the reduction is typically purified by column chromatography. The polarity of the eluent is adjusted to ensure the efficient separation of the more polar amine product. Following chromatography, the product may be further purified by recrystallization from a suitable solvent system to obtain a highly pure crystalline solid.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the primary method for determining the final purity of this compound. bldpharm.com A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) in water, often with a modifier like trifluoroacetic acid (TFA), is commonly used. acs.org The purity is determined by the peak area percentage of the main product. The structural confirmation is achieved through detailed analysis of its ¹H NMR, ¹³C NMR, and mass spectra.
Purification Techniques in the Synthesis of this compound
The purification of intermediates and the final product in the synthesis of this compound relies on a variety of standard and advanced laboratory techniques.
| Purification Technique | Stage of Application | Description |
| Precipitation/Filtration | Intermediate 1 | The crude 2-chloro-5-methyl-3-nitropyridine is often isolated by precipitation upon quenching the reaction mixture in water, followed by collection via filtration. prepchem.com |
| Extraction | Intermediate 1 & Final Product | Used to separate the product from the reaction mixture based on its solubility in a specific organic solvent. The product is extracted into the organic phase, which is then washed to remove impurities. chemicalbook.com |
| Column Chromatography | Intermediate 2 & Final Product | A fundamental technique for purifying organic compounds. A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica gel), and the components are separated based on their differential adsorption to the stationary phase as the mobile phase (eluent) is passed through the column. acs.org |
| Recrystallization | Final Product | A technique used to purify solid compounds. The impure solid is dissolved in a hot solvent and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. |
Purity Assessment Methodologies
A combination of chromatographic and spectroscopic methods is employed to ascertain the purity and confirm the identity of this compound and its intermediates.
| Methodology | Purpose | Typical Parameters |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and fraction analysis | Silica gel plates with a suitable eluent (e.g., ethyl acetate/hexanes). Visualization under UV light. |
| High-Performance Liquid Chromatography (HPLC) | Final purity determination | Reversed-phase C18 column, gradient elution with acetonitrile/water (with 0.1% TFA), UV detection at a specific wavelength (e.g., 220 nm). acs.org Purity is often required to be >98%. |
| Gas Chromatography (GC) | Purity assessment of volatile intermediates | Capillary column with a suitable stationary phase, temperature programming, and a flame ionization detector (FID) or mass spectrometer (MS) detector. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation | ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts, coupling constants, and integration values are analyzed to confirm the structure. acs.org |
| Mass Spectrometry (MS) | Molecular weight confirmation | Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to determine the molecular weight of the compound and its fragments. acs.org |
Chemical Reactivity and Transformation of 2 Cyclopropoxy 5 Methylpyridin 3 Amine
Reactivity of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom within the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which imparts basic and nucleophilic properties. However, these characteristics are modulated by the electronic effects of the substituents on the ring.
Basicity and Protonation Studies
The basicity of the pyridine nitrogen in 2-Cyclopropoxy-5-methylpyridin-3-amine is influenced by the electron-donating effects of the amino, methyl, and cyclopropoxy groups. Generally, electron-donating groups increase the electron density on the ring nitrogen, making it more basic. Conversely, electron-withdrawing groups decrease basicity.
The pKa of the conjugate acid of pyridine is approximately 5.2. For substituted pyridines, this value changes. For instance, the pKa of 3-aminopyridine (B143674) is about 6.0, indicating that the amino group increases the basicity of the pyridine nitrogen. The methyl group is also weakly electron-donating, which would further enhance basicity. The 2-alkoxy group, however, can have a competing effect. While it can donate electrons through resonance, the oxygen atom is also inductively electron-withdrawing, which tends to decrease the basicity of the pyridine nitrogen. For example, the pKa of 2-methoxypyridine (B126380) is around 3.2, showing a significant decrease in basicity compared to pyridine. nih.gov
In this compound, the pyridine nitrogen is expected to be the primary site of protonation under acidic conditions. The combined electronic effects of the substituents would determine the precise pKa value. Given the opposing influences of the amino and alkoxy groups, the basicity of the pyridine nitrogen in the target molecule is likely to be intermediate between that of 3-aminopyridine and 2-alkoxypyridine.
Table 1: Comparison of pKa Values for Pyridine and Related Derivatives
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.2 |
| 3-Aminopyridine | 6.0 |
| 2-Methoxypyridine | 3.2 |
Note: The pKa value for this compound is an estimate based on analogous structures.
Complexation Behavior
The pyridine nitrogen of this compound can act as a ligand, coordinating to metal ions to form coordination complexes. Pyridine and its derivatives are well-known ligands in coordination chemistry, typically acting as monodentate ligands. The formation and stability of these complexes depend on the nature of the metal ion, the solvent, and the steric and electronic properties of the pyridine derivative.
Reactions Involving the Primary Amine Functionality
The primary amine group at the 3-position of the pyridine ring is a key site of reactivity, readily undergoing reactions typical of aromatic amines.
Acylation Reactions and Amide Formation
The primary amine of this compound is expected to react readily with acylating agents such as acid chlorides, acid anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides. publish.csiro.auresearchgate.net This reaction is a common and robust transformation for aromatic amines.
The general reaction is as follows: R-CO-X + H₂N-Py → R-CO-NH-Py + HX (where Py represents the 2-Cyclopropoxy-5-methylpyridin-3-yl group and X is a leaving group like Cl or OCOR)
A variety of coupling reagents can be employed for the formation of amides from carboxylic acids, including carbodiimides like DCC and EDCI, as well as phosphonium (B103445) reagents like BOP. youtube.com The choice of reagent and reaction conditions can be optimized to achieve high yields and purity of the desired amide product. organic-chemistry.org
Table 2: Representative Acylation Reactions of Aminopyridines
| Amine | Acylating Agent | Product | Reference |
| 3-Aminopyridine | Acetic Anhydride | 3-Acetamidopyridine | publish.csiro.au |
| 2-Aminopyridine (B139424) | Endic Anhydride | N-(Pyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide | researchgate.net |
Alkylation Reactions
Alkylation of this compound can occur at either the primary amine or the pyridine nitrogen. The site of alkylation is often dependent on the reaction conditions and the nature of the alkylating agent. Generally, direct alkylation with alkyl halides can lead to a mixture of products, including N-alkylated, N,N-dialkylated, and pyridinium (B92312) salt derivatives. researchgate.net
To achieve selective mono-N-alkylation of the amino group, indirect methods are often preferred. One common strategy is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction with a reagent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. nih.gov This method is generally highly selective for the formation of secondary amines. researchgate.net Another approach involves protection of the amino group, followed by alkylation and deprotection. nih.gov
Table 3: Methods for N-Alkylation of Aminopyridines
| Method | Reagents | Product Type | Reference |
| Reductive Amination | Aldehyde/Ketone, NaBH₄ | Secondary or Tertiary Amine | researchgate.net |
| Direct Alkylation | Alkyl Halide | Mixture of products | researchgate.net |
| Heterogeneous Catalysis | Alkylation feed, Catalyst | N-alkylated aminopyridine | google.com |
Reactions with Nitrous Acid and Diazotization
As a primary aromatic amine, the 3-amino group of this compound is expected to react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C), to form a diazonium salt. google.comscienceforums.netrsc.org The resulting pyridine-3-diazonium salt is an important synthetic intermediate.
The formation of the diazonium salt can be represented as: Py-NH₂ + NaNO₂ + 2HX → Py-N₂⁺X⁻ + NaX + 2H₂O (where Py represents the 2-Cyclopropoxy-5-methylpyridin-3-yl group and X is an anion like Cl⁻ or HSO₄⁻)
These diazonium salts are generally unstable and are used immediately in subsequent reactions. They can undergo a variety of transformations, including:
Replacement by a hydroxyl group: Heating the aqueous solution of the diazonium salt yields the corresponding 3-hydroxypyridine (B118123) derivative.
Sandmeyer reaction: Reaction with copper(I) salts (CuCl, CuBr, CuCN) allows for the introduction of chloro, bromo, and cyano groups, respectively. google.com
Schiemann reaction: Thermal decomposition of the corresponding tetrafluoroborate (B81430) salt (Py-N₂⁺BF₄⁻) introduces a fluorine atom.
Azo coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines) forms azo compounds, which are often colored dyes. researchgate.net
The reactivity of the diazonium salt derived from this compound would be analogous to that of other 3-aminopyridine derivatives, providing a versatile handle for further functionalization of the pyridine ring at the 3-position. google.com
Reactivity of the Cyclopropoxy Group
The cyclopropoxy group is a notable feature of the molecule, characterized by a strained three-membered ring attached to the pyridine core via an ether linkage. This inherent strain energy makes the cyclopropyl (B3062369) moiety susceptible to reactions that lead to a more stable, open-chain structure. rsc.org Its reactivity can be broadly categorized into ring-opening of the cyclopropane (B1198618) and cleavage of the ether bond.
The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) provides a thermodynamic driving force for ring-opening reactions. rsc.org These transformations can be initiated under various conditions, including acidic, metallic, or radical catalysis, often influenced by the electronic nature of adjacent groups. rsc.orgacs.orgnih.gov
Acid-Catalyzed Ring-Opening: In the presence of strong acids, the ether oxygen can be protonated. A subsequent nucleophilic attack on an adjacent carbon of the cyclopropyl ring can lead to C-C bond cleavage. This process is often observed in cyclopropyl ketones, where the reaction is further activated by the carbonyl group. cdnsciencepub.comacs.org For this compound, this pathway would likely compete with the cleavage of the ether linkage itself. The specific outcome would depend on the reaction conditions and the nucleophile present. nih.gov
Transition Metal-Catalyzed Ring-Opening: Transition metals, particularly palladium and nickel, are known to catalyze the ring-opening of cyclopropanes. acs.orgrsc.org These reactions often proceed via oxidative addition of the metal into a C-C bond of the cyclopropane ring. For aryl cyclopropyl ketones, palladium-catalyzed reactions can yield α,β-unsaturated ketones. rsc.org A similar transformation could potentially occur with this compound, where the metal catalyst inserts into the cyclopropane ring, leading to various rearranged or functionalized products depending on the reaction partners.
Radical Ring-Opening: The cyclopropyl group can undergo ring-opening via radical intermediates. For instance, photoredox catalysis can facilitate the C-C bond cleavage of aryl cyclopropanes to generate radical species that can then react with various nucleophiles. nih.gov This pathway offers a route to functionalize the molecule at the terminus of what was the cyclopropyl ring.
Table 1: Potential Ring-Opening Reactions and Products
| Reaction Type | Typical Reagents | Potential Intermediate/Pathway | Predicted Product Type |
|---|---|---|---|
| Acid-Catalyzed | Strong acid (e.g., H₂SO₄), Nucleophile (e.g., H₂O) | Protonation of ether, SN2' attack | Propenoxy or hydroxypropyl substituted pyridine |
| Metal-Catalyzed | Pd(OAc)₂, NiCl₂ | Oxidative addition to C-C bond | Allylic or functionalized open-chain ether |
The ether bond connecting the cyclopropyl group to the pyridine ring is generally stable but can be cleaved under forcing conditions, typical for aryl ethers. The most common method for such a transformation involves the use of strong hydrohalic acids, such as hydrobromic acid (HBr) or hydriodic acid (HI), often at elevated temperatures.
The reaction mechanism proceeds via protonation of the ether oxygen atom by the strong acid. This step transforms the cyclopropoxy group into a good leaving group (a cyclopropanol-like species). The highly nucleophilic halide ion (Br⁻ or I⁻) then attacks the carbon atom of the cyclopropyl group in a nucleophilic substitution reaction, likely following an S N2 pathway. This results in the cleavage of the C-O bond, yielding 3-amino-5-methylpyridin-2-ol (the pyridone tautomer is likely favored) and a corresponding cyclopropyl halide (cyclopropyl bromide or cyclopropyl iodide).
Electrophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring is inherently electron-deficient compared to benzene, making it generally resistant to electrophilic aromatic substitution (EAS). wikipedia.org However, the reactivity of the pyridine core in this compound is dramatically altered by the presence of three electron-donating substituents: the amino (-NH₂), cyclopropoxy (-O-c-Pr), and methyl (-CH₃) groups. All three are activating groups that direct incoming electrophiles to the ortho and para positions.
The regiochemical outcome of an EAS reaction on this molecule is determined by the cumulative directing effects of the three substituents. The positions on the ring are C4, C6, and the already substituted C2, C3, and C5.
Amino Group (-NH₂ at C3): This is a powerful activating group and a strong ortho, para-director. It strongly directs electrophiles to the C2, C4, and C6 positions. Since C2 is already substituted, its primary directing influence is towards C4 and C6.
Cyclopropoxy Group (-O-c-Pr at C2): As an alkoxy group, this is also a strong activating group and an ortho, para-director. It directs incoming electrophiles to the C3 and C5 positions (ortho) and the C6 position (para). With C3 and C5 occupied, its main influence is reinforcement for substitution at C6.
Methyl Group (-CH₃ at C5): This is a weakly activating group that directs ortho and para. It directs incoming electrophiles to the C4 and C6 positions (ortho) and the C2 position (para).
The combined influence of these groups leads to a strong and convergent activation of the C4 and C6 positions. The amino group at C3 is the most powerful activator, and its directing effect typically dominates. Therefore, electrophilic attack is overwhelmingly predicted to occur at the C4 and C6 positions. pearson.com
Table 2: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution
| Substituent (Position) | Activating/Deactivating | Ortho/Meta/Para Director | Positions Activated |
|---|---|---|---|
| 3-Amino | Strongly Activating | Ortho, Para | C2, C4, C6 |
| 2-Cyclopropoxy | Strongly Activating | Ortho, Para | C3, C5, C6 |
| 5-Methyl | Weakly Activating | Ortho, Para | C2, C4, C6 |
| Convergent Activation | | | C4 and C6 |
Nitration: The nitration of aminopyridines often requires careful handling as the amino group is sensitive to oxidation. A common procedure involves the use of a nitrating mixture (HNO₃ in H₂SO₄). For 2-aminopyridine, the reaction can proceed through the formation of a 2-nitraminopyridine intermediate, which then undergoes an acid-catalyzed rearrangement to yield the C-nitro products. sapub.org A similar pathway may occur here. Given the strong directing effects of the substituents, nitration is expected to yield a mixture of 4-nitro-2-cyclopropoxy-5-methylpyridin-3-amine and 6-nitro-2-cyclopropoxy-5-methylpyridin-3-amine . orgsyn.orgntnu.no
Halogenation: Halogenation can be achieved using various reagents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively, or elemental halogens like Br₂ in a suitable solvent. The high activation of the ring suggests that these reactions would proceed under mild conditions. The reaction is predicted to be highly regioselective, affording primarily 4-halo- and/or 6-halo-2-cyclopropoxy-5-methylpyridin-3-amine derivatives. nih.govnih.gov
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-2-cyclopropoxy-5-methylpyridin-3-amine and 6-Nitro-2-cyclopropoxy-5-methylpyridin-3-amine |
| Bromination | NBS or Br₂ | 4-Bromo-2-cyclopropoxy-5-methylpyridin-3-amine and/or 6-Bromo-2-cyclopropoxy-5-methylpyridin-3-amine |
Oxidation and Reduction Pathways of this compound
Oxidation: The molecule possesses several sites susceptible to oxidation. The pyridine ring nitrogen can be oxidized to form an N-oxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide would exhibit altered reactivity in subsequent reactions. The primary amino group and the highly electron-rich aromatic ring are also susceptible to oxidation. Strong oxidizing agents could lead to complex product mixtures or polymerization, a common outcome for anilines and other activated aromatic amines. nih.gov The stability of the pyridine ring can be compromised by attack from highly reactive species like atomic oxygen. confex.com
Reduction: The most common reduction pathway for pyridines is the catalytic hydrogenation of the aromatic ring to yield the corresponding saturated piperidine (B6355638) derivative. This transformation typically requires a heterogeneous catalyst such as platinum(IV) oxide (PtO₂), rhodium on carbon (Rh/C), or palladium on carbon (Pd/C) under a hydrogen atmosphere. rsc.orgresearchgate.netresearchgate.net The reaction is often conducted in an acidic medium (e.g., acetic acid) to protonate the pyridine nitrogen, which facilitates the reduction. researchgate.netresearchgate.net Under these conditions, this compound would be converted to 2-Cyclopropoxy-5-methylpiperidine-3-amine . The cyclopropoxy group is generally stable under these hydrogenation conditions, although aggressive conditions could potentially lead to its hydrogenolysis. Milder, more recently developed homogeneous catalysts may also be effective. rsc.org
Selective Oxidation of the Pyridine Ring and Amine
The presence of two oxidizable nitrogen atoms—the pyridine ring nitrogen and the exocyclic primary amine—as well as an activating methyl group, presents a challenge in the selective oxidation of this compound. However, strategic selection of oxidants and reaction conditions can allow for the targeted modification of either the pyridine ring to its corresponding N-oxide or the amino group.
In principle, the pyridine nitrogen can be selectively oxidized to the N-oxide. This transformation is often achieved using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a suitable catalyst. For heteroaromatic compounds containing an amine group, selective N-oxidation of the heterocyclic nitrogen can be achieved by in situ protonation of the more basic amino group, thereby deactivating it towards oxidation. This strategy allows the less basic pyridine nitrogen to react with the oxidant. The electron-donating cyclopropoxy and methyl groups increase the electron density on the pyridine ring, which can facilitate N-oxidation.
Conversely, the primary amino group is also susceptible to oxidation, potentially yielding nitroso or nitro derivatives. The oxidation of aminopyridines can be complex, as both the amino and methyl groups are oxidizable functionalities. researchgate.net The specific outcome is highly dependent on the oxidizing agent and the reaction conditions employed. For instance, stronger oxidizing agents might lead to the oxidation of the amino group or even degradation of the pyridine ring.
Table 1: Plausible Selective Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Potential Product(s) | Reaction Conditions | Notes |
| This compound | m-CPBA, Brønsted acid | This compound 1-oxide | Controlled temperature, inert solvent | In situ protonation of the amino group can direct oxidation to the pyridine nitrogen. |
| This compound | Peroxy acids (e.g., peracetic acid) | 2-Cyclopropoxy-5-methyl-3-nitropyridine or 2-Cyclopropoxy-5-methyl-3-nitrosopyridine | Varies, may require stronger conditions | Oxidation of the amino group is possible; selectivity can be challenging. |
Reduction of Aromatic Systems and Functional Groups
The reduction of this compound can target the aromatic pyridine ring, leading to the corresponding piperidine derivative. Catalytic hydrogenation is a common and effective method for the reduction of pyridine rings. Various catalysts, such as platinum oxide (PtO₂) and rhodium on alumina (B75360) (Rh/Al₂O₃), are known to be effective for the hydrogenation of substituted pyridines. researchgate.net The reaction typically requires high pressure of hydrogen gas and often the use of an acidic solvent like acetic acid to facilitate the reduction. The presence of the electron-donating groups on the pyridine ring in this compound may influence the reaction conditions required for complete saturation.
It is important to note that under certain reductive conditions, particularly with strong reducing agents like samarium diiodide in the presence of water, aminopyridines can undergo reduction of the pyridine ring with concomitant elimination of the amino group to yield the corresponding piperidine. nih.gov However, catalytic hydrogenation is generally expected to preserve the amino group.
The cyclopropoxy group is generally stable under typical catalytic hydrogenation conditions used for the reduction of aromatic rings. However, highly forcing conditions could potentially lead to the cleavage of the cyclopropane ring.
Table 2: Plausible Reduction Reactions of this compound
| Starting Material | Reagent(s) | Potential Product | Reaction Conditions | Notes |
| This compound | H₂, PtO₂ | 2-Cyclopropoxy-5-methylpiperidin-3-amine | Acetic acid, high pressure | Catalytic hydrogenation is a standard method for pyridine ring reduction. |
| This compound | H₂, Rh/Al₂O₃ | 2-Cyclopropoxy-5-methylpiperidin-3-amine | Elevated temperature and pressure | Rhodium catalysts are also effective for pyridine hydrogenation. |
| This compound | SmI₂/H₂O | 2-Cyclopropoxy-5-methylpiperidine | Room temperature, THF | May lead to the elimination of the amino group. nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2-Cyclopropoxy-5-methylpyridin-3-amine, a detailed analysis of its NMR spectra would provide unambiguous evidence for its constitution.
Proton (¹H) NMR Chemical Shifts and Coupling Patterns for this compound
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The electron-donating nature of the amino (-NH₂) and cyclopropoxy (-O-c-Pr) groups, along with the methyl (-CH₃) group, influences the chemical shifts of the pyridine (B92270) ring protons. The protons of the cyclopropyl (B3062369) group are expected in the upfield region, characteristic of strained ring systems.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 (Pyridine) | ~7.10 | d | ~2.0 |
| H-6 (Pyridine) | ~7.75 | d | ~2.0 |
| -NH₂ | ~4.50 | br s | - |
| -OCH- (Cyclopropyl) | ~4.20 | m | - |
| -CH₃ | ~2.20 | s | - |
| -CH₂- (Cyclopropyl, cis) | ~0.85 | m | - |
The pyridine protons at positions 4 and 6 are expected to appear as doublets due to meta-coupling. The broad singlet for the amine protons is typical and its chemical shift can be highly dependent on solvent and concentration. The methine proton of the cyclopropoxy group is shifted downfield due to the adjacent oxygen atom. The diastereotopic methylene (B1212753) protons of the cyclopropyl ring are anticipated to appear as complex multiplets in the high-field region.
Carbon (¹³C) NMR Chemical Shifts and Multiplicities
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of attached atoms and functional groups.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |
|---|---|---|
| C-2 (Pyridine) | ~155.0 | C |
| C-3 (Pyridine) | ~128.0 | C |
| C-4 (Pyridine) | ~125.0 | CH |
| C-5 (Pyridine) | ~130.0 | C |
| C-6 (Pyridine) | ~140.0 | CH |
| -OCH- (Cyclopropyl) | ~60.0 | CH |
| -CH₃ | ~17.0 | CH₃ |
The carbon atoms of the pyridine ring are expected in the aromatic region (125-155 ppm), with C-2 being the most deshielded due to its attachment to both a nitrogen and an oxygen atom. The carbons of the cyclopropoxy and methyl groups are expected in the aliphatic region of the spectrum.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
To confirm the assignments from 1D NMR spectra, a series of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include the meta-coupling between the H-4 and H-6 protons of the pyridine ring. It would also show the coupling between the methine and methylene protons of the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com It would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignments of the pyridine CH groups (H-4 to C-4 and H-6 to C-6), the methyl protons to the methyl carbon, and the cyclopropyl protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure. youtube.com Expected key long-range correlations would include:
The methyl protons (-CH₃) to the C-5 and C-4 carbons of the pyridine ring.
The pyridine H-4 proton to C-2, C-3, C-5, and C-6.
The cyclopropoxy methine proton (-OCH-) to the C-2 of the pyridine ring and the cyclopropyl methylene carbons.
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational frequencies.
Vibrational Analysis of Functional Groups (Amine, Pyridine, Cyclopropyl)
Amine Group: The primary amine group (-NH₂) is characterized by two N-H stretching vibrations (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. youtube.com An N-H bending (scissoring) vibration is expected around 1600 cm⁻¹. youtube.com
Pyridine Ring: The pyridine ring exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and several C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.
Cyclopropyl Group: The cyclopropyl group has characteristic C-H stretching vibrations around 3000-3100 cm⁻¹, slightly higher than typical aliphatic C-H stretches. The ring itself has breathing and deformation modes at lower frequencies.
Ether Linkage: A strong C-O-C asymmetric stretching band is expected in the 1200-1250 cm⁻¹ region, characteristic of an aryl-alkyl ether.
Interpretation of Characteristic Absorption Bands
The combined analysis of IR and Raman spectra would provide a comprehensive vibrational profile of the molecule.
Predicted IR and Raman Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| ~3450, ~3350 | N-H asymmetric & symmetric stretching | Medium | Weak |
| ~3100-3000 | Aromatic & Cyclopropyl C-H stretching | Medium-Weak | Medium |
| ~2950 | Aliphatic C-H stretching (methyl) | Medium-Weak | Medium |
| ~1620 | N-H scissoring | Strong | Weak |
| ~1590, ~1470 | Pyridine ring C=C, C=N stretching | Strong | Strong |
| ~1240 | C-O-C asymmetric stretching | Strong | Weak |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, HRMS is crucial for verifying the presence of the constituent atoms in their correct ratios.
| Parameter | Value |
| Molecular Formula | C9H12N2O |
| Monoisotopic Mass | 164.09496 u |
| Calculated m/z | 165.10224 (M+H)+ |
This table presents the theoretical values for this compound.
Fragmentation Pathways and Structural Insights
In mass spectrometry, molecules can be induced to break apart into smaller, charged fragments. The pattern of this fragmentation is often predictable and provides a "fingerprint" that can be used to deduce the original structure. The fragmentation of this compound would likely involve characteristic losses of the cyclopropoxy group and rearrangements of the pyridine ring, providing valuable structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons to higher energy levels and can provide information about the electronic structure of the compound, particularly the nature of its chromophores.
Electronic Transitions of the Pyridine Chromophore
The pyridine ring in this compound acts as a chromophore, the part of the molecule that absorbs light. The UV-Vis spectrum of pyridine and its derivatives is typically characterized by π → π* and n → π* electronic transitions. The substituents on the pyridine ring—the cyclopropoxy, methyl, and amine groups—can influence the energy of these transitions and thus the wavelengths at which the molecule absorbs light.
Potential Industrial and Synthetic Applications Non Clinical
Role as a Chemical Intermediate in Fine Chemical Synthesis
As a multi-functional molecule, 2-Cyclopropoxy-5-methylpyridin-3-amine is a valuable chemical intermediate. Aminopyridine derivatives are recognized as crucial building blocks for creating more complex molecules, including pharmaceuticals, polymers, and other functional materials. researchgate.netmdpi.comresearchgate.net Similarly, cyclopropylamine (B47189) and its derivatives are indispensable intermediates in the production of fine chemicals, agrochemicals, and specialty polymers. longdom.orgacs.org The compound combines the functionalities of both classes, making it a potent precursor for diverse chemical products. A structurally similar compound, 5-Cyclopropoxy-N-methylpyridin-3-amine, is noted for its use as an intermediate in the synthesis of complex organic molecules and specialty chemicals.
Pyridine (B92270) derivatives are integral to the development of advanced functional materials due to their electronic properties. researchgate.net Aminopyridines, in particular, serve as precursors for fluorescent compounds and luminogens. beilstein-journals.org By reacting with other molecules, the amino group on the pyridine ring can be used to construct larger, conjugated systems with specific photophysical properties. For instance, 2-aminopyridines with substituents at the 5-position are used to create compounds that exhibit aggregation-induced emission enhancement (AIEE), which have applications in sensors, displays, and diagnostics. beilstein-journals.org The presence of the cyclopropoxy group in this compound could further modulate the electronic and steric properties of such materials.
The term "building block" is widely used to describe versatile reagents like aminopyridines in medicinal and synthetic chemistry. enamine.netsigmaaldrich.com this compound can function as a scaffold to construct intricate molecular architectures. The amine and pyridine nitrogen atoms provide sites for nucleophilic attack or for directing metal-catalyzed cross-coupling reactions, allowing for the attachment of various other molecular fragments. The strained cyclopropyl (B3062369) ring can also participate in unique chemical transformations, such as ring-opening reactions, to generate novel scaffolds that are otherwise difficult to access. acs.org This versatility makes it a valuable tool for diversity-oriented synthesis, a strategy used to create libraries of structurally diverse molecules. nih.gov
Table 1: Potential Synthetic Routes Utilizing this compound
| Reaction Type | Potential Product Class | Application Area |
| N-Acylation / N-Alkylation | Substituted Amides / Amines | Pharmaceutical Intermediates |
| Buchwald-Hartwig Amination | Di- and Tri-substituted Pyridines | Functional Materials, Ligands |
| Diazotization / Sandmeyer Reaction | Halogenated/Functionalized Pyridines | Agrochemical Intermediates |
| Cyclocondensation Reactions | Fused Heterocyclic Systems | Dyes, Organic Electronics |
Applications in Materials Science
The unique structural characteristics of this compound suggest its utility in the field of materials science. Both the pyridine and cyclopropylamine moieties are known to contribute to the development of materials with specialized properties. longdom.orgsmolecule.com
Cyclopropylamine is employed in the synthesis of specialty polymers and advanced coatings. longdom.org The rigidity and strain of the cyclopropane (B1198618) ring can be transferred to a polymer backbone, resulting in materials with enhanced mechanical and thermal properties. longdom.org The bifunctionality of this compound (with its reactive amine group and pyridine ring) allows it to be potentially incorporated as a monomer or a cross-linking agent in polymerization reactions. This could lead to the development of novel polymers with tailored characteristics, such as improved thermal stability, specific optical properties, or enhanced adhesion.
The development of specialty chemicals, such as additives and performance-enhancing agents, is another potential application. For example, some aminopyridine derivatives have been investigated for their anti-corrosion and antioxidant properties in lubricating oils. ppor.az The specific combination of the electron-rich pyridine ring, the basic amine, and the unique cyclopropoxy group in this compound could lead to the creation of novel surfactants, curing agents for resins, or stabilizers for organic materials. A close analogue, 5-Cyclopropoxy-N-methylpyridin-3-amine, is noted for its utility in the production of specialty chemicals and materials.
Catalytic and Ligand Applications
The nitrogen atoms in both the pyridine ring and the amine group of this compound make it an excellent candidate for applications in catalysis, primarily as a ligand for metal complexes. The ability of aminopyridines to coordinate with metal centers is well-established. rsc.org
These pyridine-based ligands can be used to synthesize organometallic catalysts for a variety of organic transformations. For instance, palladium complexes incorporating aminopyridine ligands have been developed for use in catalysis. rsc.org Furthermore, substituted pyridines can serve as building blocks for more complex ligand structures like terpyridines, which are important in the construction of catalysts and 3D metal-organic frameworks (MOFs). mdpi.com A related compound, 5-Cyclopropoxy-N-methylpyridin-3-amine, has been specifically investigated for its potential as a ligand. The chelation of a metal ion by the two nitrogen atoms in this compound could form stable complexes, with the methyl and cyclopropoxy groups providing steric bulk and electronic modulation to fine-tune the catalyst's activity and selectivity.
Table 2: Potential Applications Based on Compound Class
| Compound Class | Structural Moiety | Potential Application | Rationale |
| Aminopyridine | Pyridine Ring, Amine Group | Ligand for Catalysis | Nitrogen atoms act as coordination sites for metal ions. rsc.org |
| Cyclopropylamine | Cyclopropane Ring | Specialty Polymers | Imparts rigidity and unique thermal/mechanical properties. longdom.org |
| Substituted Pyridine | Pyridine Ring | Functional Materials | Core structure for fluorescent dyes and electronic materials. researchgate.netbeilstein-journals.org |
| Heterocyclic Amine | Amine Group | Chemical Intermediate | Reactive site for building complex molecular scaffolds. researchgate.netmdpi.com |
Potential as a Ligand in Organometallic Catalysis
The molecular architecture of this compound suggests its potential as a versatile ligand in organometallic catalysis. The pyridine ring, with its nitrogen atom, provides a primary coordination site for transition metals. The electronic properties of the pyridine ring, and consequently the catalytic activity of the resulting metal complex, can be finely tuned by the substituents present. In this case, the electron-donating nature of the cyclopropoxy and methyl groups is expected to increase the electron density on the pyridine nitrogen, thereby enhancing its ability to coordinate with metal centers. This increased electron-donating capacity can influence the reactivity and stability of the catalytic species.
Furthermore, the presence of the 3-amino group offers a secondary coordination site, potentially enabling the compound to act as a bidentate ligand. Chelating ligands often form more stable complexes with metal ions, which can lead to enhanced catalytic performance and selectivity in various chemical transformations. The steric bulk of the cyclopropoxy group could also play a significant role in influencing the stereoselectivity of catalytic reactions.
While specific research on the catalytic applications of this compound is not yet widely published, its structural similarity to other aminopyridine ligands that have been successfully employed in catalysis suggests its potential utility in a range of reactions. These could include cross-coupling reactions, hydrogenations, and carbonylations, where the electronic and steric properties of the ligand are crucial for catalytic efficiency.
Table 1: Potential Organometallic Catalysis Applications for this compound-based Ligands
| Catalytic Reaction | Potential Metal Center | Rationale |
| Suzuki-Miyaura Coupling | Palladium (Pd) | Enhanced electron density from substituents may stabilize the Pd(0) active species. |
| Heck Coupling | Palladium (Pd) | Steric hindrance from the cyclopropoxy group could influence regioselectivity. |
| Buchwald-Hartwig Amination | Palladium (Pd), Copper (Cu) | The bidentate nature could promote reductive elimination, the final step of the catalytic cycle. |
| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | A chiral derivative of the ligand could induce enantioselectivity. |
Note: This table is based on theoretical potential and the known applications of similar pyridine-based ligands.
Role in Supported Catalytic Systems
The immobilization of homogeneous catalysts onto solid supports is a critical area of research aimed at combining the high activity and selectivity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts. The structure of this compound provides a functional handle for its attachment to various support materials.
The primary amino group (-NH2) can be readily functionalized to anchor the molecule onto solid supports such as silica (B1680970), alumina (B75360), polymers, or magnetic nanoparticles. For instance, the amino group can react with surface hydroxyl groups on silica or with functional groups on a polymer backbone. This covalent attachment would lead to a supported ligand that can then be complexed with a metal precursor to generate a heterogeneous catalyst.
The use of this compound in supported catalytic systems could offer several advantages:
Catalyst Recovery and Reuse: The solid-supported catalyst can be easily separated from the reaction mixture by filtration or magnetic separation, allowing for its reuse in multiple catalytic cycles. This is economically and environmentally beneficial.
Improved Stability: Immobilization can prevent the aggregation and deactivation of the metal catalyst, leading to a longer catalyst lifetime.
Application in Flow Chemistry: Supported catalysts are well-suited for use in continuous flow reactors, which can offer advantages in terms of process control, safety, and scalability for industrial applications.
Research into polymer-supported pyridine ligands has demonstrated their effectiveness in palladium-catalyzed reactions, suggesting a promising outlook for supported systems based on this compound. acs.orgresearcher.life
Table 2: Potential Support Materials and Immobilization Strategies for this compound
| Support Material | Immobilization Strategy | Potential Advantages |
| Silica Gel | Covalent bonding via functionalized silanes reacting with the amino group. | High surface area, thermal and mechanical stability. |
| Polystyrene | Copolymerization of a vinyl-functionalized derivative of the compound. | Tunable properties, good swelling in organic solvents. |
| Magnetic Nanoparticles | Anchoring via a linker to the surface of the nanoparticles. | Facile separation using an external magnetic field. |
Note: This table outlines potential strategies based on established methods for catalyst immobilization.
Conclusion and Future Research Directions
Summary of Current Understanding of 2-Cyclopropoxy-5-methylpyridin-3-amine
Direct and extensive research on this compound is limited in publicly accessible scientific literature. However, a comprehensive understanding can be constructed by dissecting its core components: the 2,3,5-substituted pyridine (B92270) ring and the cyclopropoxy group.
The aminopyridine scaffold is a well-established pharmacophore and a versatile building block in organic synthesis. rsc.org Aminopyridines are known to interact with a variety of biological targets, often acting as bioisosteres for other functional groups and participating in crucial hydrogen bonding interactions. researchgate.net The substitution pattern—an amino group at the 3-position, a cyclopropoxy group at the 2-position, and a methyl group at the 5-position—is anticipated to create a specific electronic and steric environment that dictates its reactivity and potential biological activity. The methyl group can influence the electronic nature of the pyridine ring through inductive effects, while the amino group provides a site for further functionalization and interaction.
Unexplored Synthetic Challenges and Opportunities
The synthesis of this compound, while not explicitly detailed in extensive literature, presents several intriguing challenges and opportunities for methodological development in organic chemistry. A retrosynthetic analysis suggests a few plausible routes, each with its own set of potential hurdles.
One likely approach involves the construction of the substituted pyridine core first, followed by the introduction of the cyclopropoxy group. This could be achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitable 2-halopyridine precursor with cyclopropanol (B106826). However, the success of such a reaction would be highly dependent on the electronic nature of the pyridine ring, which is influenced by the existing amino and methyl substituents. The amino group, being an electron-donating group, might deactivate the ring towards nucleophilic attack, necessitating harsh reaction conditions or the use of a suitable protecting group strategy.
Alternatively, the pyridine ring could be synthesized with the cyclopropoxy group already in place. This would require a cyclization strategy using precursors bearing the cyclopropoxy moiety. Multicomponent reactions, which are powerful tools for the efficient synthesis of highly substituted pyridines, could offer a promising avenue. nih.govnih.gov For instance, a reaction involving a cyclopropoxy-containing ketone, an activated methylene (B1212753) compound, and an ammonia (B1221849) source could potentially construct the desired pyridine ring in a single step.
A significant challenge in any synthetic approach would be the regioselective introduction of the three different substituents onto the pyridine ring. rsc.org The development of a robust and scalable synthesis would be a notable achievement, providing access to this and other similarly substituted pyridines for further investigation.
Advancements in Spectroscopic and Computational Characterization
The definitive characterization of this compound would rely on a combination of modern spectroscopic techniques and computational modeling.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for elucidating the molecular structure. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, the amino protons, and the characteristic upfield signals for the methine and methylene protons of the cyclopropyl (B3062369) ring. rsc.org The carbon NMR spectrum would similarly provide key information about the chemical environment of each carbon atom. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in assigning all proton and carbon signals unambiguously.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact molecular weight of the compound. Fragmentation patterns observed in the mass spectrum could provide further structural information.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretching of the amino group, C-N and C-O stretching vibrations, and the aromatic C-H and C=C/C=N stretching of the pyridine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy could provide insights into the electronic transitions within the molecule, which are influenced by the conjugated system of the pyridine ring and its substituents. acs.org
Computational Characterization:
Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the geometric and electronic properties of molecules. researchgate.netiiste.org For this compound, DFT could be used to calculate the optimized molecular geometry, bond lengths, and bond angles. It could also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which would aid in the interpretation of experimental data. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps can visualize the charge distribution within the molecule, identifying electron-rich and electron-poor regions. This would be valuable for predicting sites of electrophilic and nucleophilic attack and understanding potential intermolecular interactions. acs.org
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity and electronic properties. aip.org FMO analysis could provide insights into its potential as an electron donor or acceptor.
Prospects for Novel Industrial and Synthetic Utilities
The unique combination of a substituted aminopyridine and a cyclopropoxy group suggests several potential applications for this compound in both industrial and synthetic contexts.
Industrial Utilities:
Pharmaceuticals: Given the prevalence of both aminopyridine and cyclopropane (B1198618) motifs in bioactive molecules, this compound could serve as a valuable scaffold or intermediate in drug discovery. rsc.orgbohrium.comresearchgate.net The specific substitution pattern may lead to novel interactions with biological targets, potentially in areas such as neuroscience, oncology, or infectious diseases. nih.gov
Agrochemicals: Substituted pyridines are widely used as herbicides, insecticides, and fungicides. The introduction of a cyclopropoxy group could enhance the efficacy, selectivity, or metabolic stability of new agrochemical candidates.
Materials Science: Pyridine derivatives are used in the synthesis of polymers, dyes, and electronic materials. The properties of this compound, such as its polarity and potential for hydrogen bonding, could make it a useful monomer or additive in the development of new materials with tailored properties.
Synthetic Utilities:
Building Block for Complex Molecules: The amino group provides a convenient handle for further chemical transformations, allowing for the construction of more complex molecular architectures. It can be acylated, alkylated, or used in coupling reactions to introduce a wide range of substituents.
Ligand in Coordination Chemistry: The nitrogen atom of the pyridine ring and the amino group can act as coordination sites for metal ions. This suggests that the compound could be used as a ligand in the development of new catalysts or functional metal complexes. nih.gov
Probe for Reaction Mechanism Studies: The unique electronic and steric properties of this molecule could make it a useful tool for studying the mechanisms of organic reactions involving substituted pyridines.
Broader Implications for Pyridine and Cyclopropane Research
The study of this compound, and molecules like it, has broader implications for the fields of pyridine and cyclopropane chemistry.
The exploration of novel substitution patterns on the pyridine ring continues to be a fruitful area of research. The introduction of less common substituents, such as the cyclopropoxy group, expands the available chemical space and can lead to the discovery of molecules with unique properties and activities. beilstein-journals.org The synthetic challenges associated with preparing such molecules can drive the development of new and more efficient synthetic methodologies. organic-chemistry.org
For cyclopropane research, the incorporation of this small ring into a heteroaromatic system via an ether linkage is a relatively underexplored area compared to its use as a direct substituent. Investigating the influence of the cyclopropoxy group on the electronic properties and reactivity of the pyridine ring can provide a deeper understanding of the interplay between these two important chemical motifs. nbinno.com This knowledge can then be applied to the design of other novel molecules with tailored properties for a wide range of applications. The unique steric and electronic properties of the cyclopropane moiety continue to offer exciting possibilities for molecular design. digitellinc.com
Q & A
Q. What are the recommended synthetic routes for 2-cyclopropoxy-5-methylpyridin-3-amine?
The synthesis of substituted pyridines typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For introducing the cyclopropoxy group at position 2, SNAr is feasible if the pyridine ring is activated by electron-withdrawing groups (e.g., halogens). A plausible route involves:
Precursor preparation : Start with 2-chloro-5-methylpyridin-3-amine (analogous to structures in ).
Cyclopropoxy introduction : React with cyclopropanol under basic conditions (e.g., NaH in DMF at 80–100°C) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Q. Key considerations :
- Monitor reaction progress via TLC or LC-MS.
- Optimize reaction time and temperature to avoid decomposition of the cyclopropoxy group.
Q. How can spectroscopic characterization (NMR, MS) be optimized for this compound?
- 1H NMR : The cyclopropoxy group’s protons resonate as a multiplet in δ 0.5–1.5 ppm, while the methyl group at position 5 appears as a singlet near δ 2.3–2.5 ppm. The amine proton (if not deuterated) may appear as a broad peak at δ 4.5–5.5 ppm. Compare with analogous structures like 2-(2-bromophenoxy)-5-methylpyridin-3-amine ().
- 13C NMR : The cyclopropoxy carbons appear at δ 5–15 ppm.
- Mass spectrometry : Use high-resolution ESI-MS to confirm the molecular ion [M+H]+ and fragmentation patterns.
Q. Reference data :
| Group | 1H NMR (δ) | 13C NMR (δ) |
|---|---|---|
| Cyclopropoxy | 0.8–1.2 (m) | 8–12 (C-O) |
| 5-Methyl | 2.4 (s) | 20–22 (CH3) |
| Pyridine backbone | 6.5–8.5 (m) | 120–150 (aromatic) |
Q. What purification strategies are effective for amino-substituted pyridines?
- Recrystallization : Use ethanol/water mixtures for high-purity solids.
- Column chromatography : Optimize solvent polarity (e.g., 20–40% ethyl acetate in hexane) to separate polar amino groups from non-polar byproducts.
- Acid-base extraction : Leverage the amine’s basicity by dissolving in dilute HCl, washing with organic solvents, and re-precipitating with NaOH .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the cyclopropoxy group in further functionalization?
- DFT calculations : Use Gaussian or ORCA to model transition states for reactions (e.g., ring-opening of cyclopropoxy under acidic conditions).
- Hammett parameters : Estimate electronic effects of substituents on reaction rates (e.g., cyclopropoxy’s electron-donating nature may deactivate the ring toward electrophilic substitution) .
Q. Example application :
- Predict regioselectivity in electrophilic substitution using Fukui indices.
Q. What strategies resolve contradictions in reported reaction yields for similar pyridine derivatives?
- Meta-analysis : Compare reaction conditions (e.g., solvent, catalyst, temperature) across studies. For example, yields for 5-chloro-2-methoxypyridine synthesis vary with catalyst choice ( vs. 18).
- Controlled replication : Systematically vary one parameter (e.g., base strength) while holding others constant to isolate critical factors .
Q. How can X-ray crystallography using SHELX software confirm the structure of this compound?
- Data collection : Use a single crystal (0.2–0.3 mm) on a diffractometer with Mo-Kα radiation.
- Structure refinement :
- Validation : Check CIF files for R-factor (<5%) and bond-length discrepancies.
Q. Key parameters :
| Metric | Target Value |
|---|---|
| R1 (I > 2σ(I)) | <0.05 |
| wR2 (all data) | <0.15 |
Q. What mechanistic insights explain the stability of the cyclopropoxy group under basic conditions?
- Ring-strain analysis : Cyclopropane’s 60° bond angles create high strain, but conjugation with the pyridine ring’s π-system may stabilize the cyclopropoxy group.
- Kinetic studies : Monitor degradation via HPLC under varying pH. For example, cyclopropoxy groups in related compounds () show stability in neutral/basic conditions but hydrolyze in strong acids.
Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled across studies?
- Solvent effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) shift proton signals. For example, amine protons may appear broad in DMSO due to hydrogen bonding.
- Dynamic effects : Rotameric interconversion of the cyclopropoxy group can split peaks. Use variable-temperature NMR to confirm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
